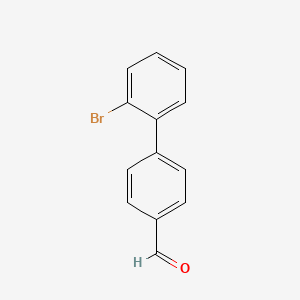

4-(2-Bromophenyl)benzaldehyde

Description

Significance of Aromatic Halides and Aldehydes as Key Synthons in Modern Organic Synthesis

In the field of modern organic synthesis, aromatic halides and aldehydes are fundamental synthons—molecular fragments that serve as building blocks for the assembly of more complex molecules. Aromatic halides, which are organic compounds containing a halogen atom bonded to an aromatic ring, and aromatic aldehydes, characterized by an aldehyde group attached to an aromatic ring, offer unique and complementary reactivity. wikipedia.orgegyankosh.ac.in The carbon-halogen bond in aromatic halides, such as the bromine in a bromophenyl group, is a key site for cross-coupling reactions. wikipedia.org Renowned methods like the Suzuki and Sonogashira couplings utilize this reactivity to form new carbon-carbon bonds, a critical step in molecular construction.

The aldehyde group (–CHO) is one of the most important functional groups in organic chemistry. It is highly versatile, participating in a wide array of chemical transformations. wikipedia.org The polarized carbon-oxygen double bond of the aldehyde makes the carbon atom electrophilic and susceptible to attack by nucleophiles. egyankosh.ac.in This reactivity allows for the formation of new bonds and the introduction of diverse functional groups through reactions such as nucleophilic additions, condensations (like the aldol (B89426) condensation), and oxidations to form carboxylic acids. wikipedia.orgadpharmachem.com The strategic combination of a halide and an aldehyde on an aromatic framework provides chemists with a powerful tool, offering two distinct reaction sites to progressively build intricate molecular architectures.

Overview of Biaryl Scaffolds in the Development of Complex Molecular Architectures and Functional Materials

Biaryl scaffolds, which consist of two directly connected aromatic rings, are privileged structures in chemistry. uva.nlmdpi.com This structural motif is a cornerstone in a vast range of important molecules, including pharmaceuticals, natural products, bioactive compounds, and advanced functional materials. uva.nlnih.gov The prevalence of the biaryl unit stems from its unique three-dimensional structure and electronic properties, which can be fine-tuned by altering the substituents on the aromatic rings.

In medicinal chemistry, biaryl-containing compounds exhibit a wide spectrum of biological activities and are found in numerous therapeutic agents. nih.govresearchgate.net In materials science, the rigid and planar nature of the biaryl system, combined with its ability to conduct electrical charges, makes it an ideal component for organic light-emitting diodes (OLEDs), liquid crystals, and other functional materials. uva.nlmdpi.comresearchgate.net The synthesis of these complex biaryl structures often relies on modern catalytic methods, particularly direct C-H bond activation and cross-coupling reactions, which provide efficient and atom-economical routes to these valuable molecular frameworks. uva.nlnih.gov The continuous development of new synthetic strategies for constructing biaryl scaffolds is a major focus of contemporary chemical research. uva.nlmdpi.com

Properties of 4-(2-Bromophenyl)benzaldehyde

| Property | Value |

| IUPAC Name | 2'-bromo-[1,1'-biphenyl]-4-carbaldehyde sigmaaldrich.com |

| CAS Number | 198205-81-1 sigmaaldrich.com |

| Molecular Formula | C13H9BrO |

| Molecular Weight | 261.12 g/mol sigmaaldrich.com |

| Melting Point | 60-61 °C sigmaaldrich.com |

| Physical Form | Powder sigmaaldrich.com |

| MDL Number | MFCD05980885 sigmaaldrich.com |

| InChI Key | ZJESBIYQYKDPMD-UHFFFAOYSA-N sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

4-(2-bromophenyl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrO/c14-13-4-2-1-3-12(13)11-7-5-10(9-15)6-8-11/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJESBIYQYKDPMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)C=O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201274305 | |

| Record name | 2′-Bromo[1,1′-biphenyl]-4-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201274305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198205-81-1 | |

| Record name | 2′-Bromo[1,1′-biphenyl]-4-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=198205-81-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2′-Bromo[1,1′-biphenyl]-4-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201274305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 2 Bromophenyl Benzaldehyde

Strategies for Intermolecular Carbon-Carbon Bond Formation in Biaryl Aldehydes

The construction of the C-C bond between the two phenyl rings is a critical step in the synthesis of 4-(2-Bromophenyl)benzaldehyde. Palladium-catalyzed cross-coupling reactions are the most prominent methods for achieving this transformation efficiently.

Palladium-Catalyzed Cross-Coupling Approaches

The Suzuki-Miyaura coupling is a premier and versatile method for the synthesis of biaryl compounds, including this compound. mdpi.comgre.ac.uk This reaction typically involves the palladium-catalyzed cross-coupling of an organoboron species (like a boronic acid or its ester) with an organohalide. For the target molecule, two primary Suzuki-Miyaura pathways are feasible:

Pathway A: Coupling of (2-bromophenyl)boronic acid with 4-bromobenzaldehyde (B125591).

Pathway B: Coupling of 4-formylphenylboronic acid with 1,2-dibromobenzene.

In both scenarios, a palladium(0) catalyst, often generated in situ from a palladium(II) precursor like Pd(OAc)₂ or using a stable Pd(0) complex like Pd(PPh₃)₄, is employed in the presence of a base (e.g., K₃PO₄, Na₂CO₃) and a suitable solvent such as 1,4-dioxane (B91453) or toluene. mdpi.com The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The choice of ligands, such as triphenylphosphine (B44618) (PPh₃) or 1,4-bis(diphenylphosphino)butane (B1266417) (dppb), can be crucial for optimizing the reaction yield and minimizing side products. orgsyn.orgorgsyn.org Studies have shown that for similar Suzuki couplings, electron-rich boronic acids often lead to good product yields. mdpi.com The reaction conditions, including the choice of base, solvent, and catalyst, are often optimized to achieve high conversion rates. mdpi.commdpi.comresearchgate.net

While not a direct C-C bond formation, precursors for Buchwald-Hartwig amination, which are often biaryl halides, share synthetic strategies with this compound. mdpi.com The synthesis of these precursors frequently relies on palladium-catalyzed C-N bond formation, but the underlying biaryl structure itself is typically assembled using methods like the Suzuki coupling. mdpi.com

Table 1: Exemplary Conditions for Palladium-Catalyzed Suzuki-Miyaura Coupling

| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Temperature | Yield |

|---|---|---|---|---|---|---|

| (2-bromophenyl)boronic acid | 4-bromobenzaldehyde | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 °C | Moderate to Good |

| 4-formylphenylboronic acid | 1,2-dibromobenzene | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | Toluene | 90 °C | Moderate to Good |

Note: This table represents typical, generalized conditions based on literature for similar transformations and is for illustrative purposes.

Alternative Metal-Mediated and Metal-Free Coupling Reactions

While palladium catalysis dominates, other metal-mediated reactions can be envisioned for the synthesis of the biaryl core. Nickel- and copper-catalyzed couplings, for instance, offer alternative pathways, sometimes with different substrate scope or cost advantages. However, specific examples for the direct synthesis of this compound using these methods are less commonly reported in comparison to the well-established Suzuki protocol.

Metal-free approaches for biaryl synthesis, such as photochemical reactions or radical-mediated couplings, represent an emerging area of interest. These methods avoid the cost and potential toxicity of transition metal catalysts but are not yet widely applied for the synthesis of this specific target compound.

Functional Group Interconversions Leading to the Aldehyde Moiety

An alternative synthetic strategy involves first constructing a brominated biphenyl (B1667301) intermediate, followed by a functional group interconversion to introduce the aldehyde group at the desired position.

Selective Oxidation of Benzylic Alcohol Precursors

A common and reliable method for introducing an aldehyde is through the selective oxidation of a primary benzylic alcohol. In this case, the precursor would be (4-(2-bromophenyl)phenyl)methanol. This alcohol can be synthesized via a Suzuki coupling between (2-bromophenyl)boronic acid and (4-bromophenyl)methanol or by reducing the corresponding carboxylic acid or ester.

The subsequent oxidation of (4-(2-bromophenyl)phenyl)methanol to this compound requires mild and selective oxidizing agents to prevent over-oxidation to the carboxylic acid.

Common Oxidizing Agents for Benzylic Alcohols:

Manganese Dioxide (MnO₂): Highly selective for oxidizing benzylic and allylic alcohols. The reaction is typically performed by stirring the alcohol with an excess of activated MnO₂ in a solvent like dichloromethane (B109758) or chloroform (B151607) at room temperature.

Pyridinium Chlorochromate (PCC): A versatile reagent that reliably oxidizes primary alcohols to aldehydes. The reaction is usually carried out in an anhydrous solvent like dichloromethane.

Polymer-supported Chromic Acid: Offers advantages such as easy workup and reusability of the reagent. asianpubs.org

The choice of oxidant depends on the substrate's tolerance to the reaction conditions and the desired scale of the synthesis.

Reduction of Carboxylic Acid Derivatives to the Aldehyde Functionality

The aldehyde can also be obtained by the partial reduction of a corresponding carboxylic acid derivative, such as an ester or an acid chloride. The starting material for this route would be 4-(2-bromophenyl)benzoic acid or its derivatives. The direct reduction of a carboxylic acid to an aldehyde is challenging as most powerful reducing agents like lithium aluminum hydride (LiAlH₄) will proceed to the alcohol. sci-hub.se

However, several methods allow for this controlled reduction:

Reduction of Esters: Methyl or ethyl esters of 4-(2-bromophenyl)benzoic acid can be reduced to the aldehyde using Diisobutylaluminium hydride (DIBAL-H) at low temperatures (e.g., -78 °C).

Rosenmund Reduction: The catalytic hydrogenation of the corresponding acid chloride (4-(2-bromophenyl)benzoyl chloride) over a poisoned palladium catalyst (e.g., Pd on BaSO₄ with quinoline-sulfur) can yield the aldehyde.

Conversion to Weinreb Amide: The carboxylic acid can be converted to the N-methoxy-N-methylamide (Weinreb amide), which upon reaction with a hydride reagent like LiAlH₄ or DIBAL-H, furnishes the aldehyde.

Formylation Reactions on Brominated Biaryl Intermediates

A direct introduction of the formyl group (-CHO) onto the pre-formed 2-bromobiphenyl (B48390) scaffold is another viable synthetic route. This approach relies on electrophilic aromatic substitution reactions.

Key Formylation Methods:

Vilsmeier-Haack Reaction: This reaction uses a formylating agent generated from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride. The electrophilic Vilsmeier reagent then attacks the electron-rich aromatic ring. The substitution would be directed to the para-position of the unsubstituted phenyl ring of 2-bromobiphenyl due to steric hindrance from the ortho-bromine atom.

Gattermann-Koch Reaction: This method involves the use of carbon monoxide (CO) and hydrochloric acid (HCl) under pressure with a catalyst system (e.g., AlCl₃/CuCl). While a classic formylation method, it often requires harsh conditions.

Reductive Carbonylation: Modern variations utilize CO surrogates, such as N-formylsaccharin, in a palladium-catalyzed reaction. orgsyn.orgorgsyn.org For instance, a procedure for the formylation of 4-bromobiphenyl (B57062) using N-formylsaccharin and triethylsilane with a palladium catalyst has been reported, which could be adapted for 2-bromobiphenyl. orgsyn.orgorgsyn.org

Multi-Component Reaction Pathways Incorporating Aldehyde Functionality

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all reactants. frontiersin.orgtcichemicals.com This approach is advantageous for building molecular complexity in a time- and resource-efficient manner. For the synthesis of complex benzaldehyde (B42025) derivatives like this compound, MCRs that directly incorporate the aldehyde functionality are of significant interest.

While a direct MCR for this compound is not commonly documented, various MCRs utilize substituted benzaldehydes to create diverse heterocyclic and polycyclic structures. These reactions highlight the versatility of the aldehyde group as a crucial building block. For instance, three-component reactions (3CRs) involving substituted benzaldehydes, amines, and other nucleophiles are widely reported. A Brønsted acid-catalyzed multicomponent reaction of benzaldehyde, amines, and diethyl acetylenedicarboxylate, for example, yields highly functionalized γ-lactam derivatives through a sequence of in-situ imine and enamine formation followed by a Mannich reaction and intramolecular cyclization. mdpi.com Similarly, acid-catalyzed MCRs of aldehydes, arylamines, and nitriles can produce N-benzhydryl amide derivatives. researchgate.net

Another relevant example is the four-component reaction (4CR) of benzaldehyde with malononitrile (B47326), hydrazine (B178648) hydrate, and ethyl acetoacetate, which is used to synthesize dihydropyrano[2,3-c]pyrazoles. frontiersin.org The Biginelli and Hantzsch reactions are classic examples of three-component reactions that effectively utilize aromatic aldehydes to build complex heterocyclic scaffolds. tcichemicals.com The synthesis of 4-aryl-NH-1,2,3-triazoles has been achieved through a three-component reaction of substituted aldehydes, nitromethane (B149229), and sodium azide. acs.org These established MCRs demonstrate the potential for creating biphenyl aldehydes by employing a suitably substituted benzaldehyde as a starting component.

Selective Bromination and Formylation Techniques for Substituted Aryl Systems

The synthesis of this compound requires precise control over the regioselective introduction of a bromine atom and a formyl group onto a biphenyl scaffold. This can be achieved through selective bromination and formylation reactions on a pre-formed biphenyl system or by coupling appropriately functionalized phenyl rings.

Selective Bromination: Regioselective bromination is crucial for introducing the bromine atom at the specific ortho-position of one of the phenyl rings. The directing effects of substituents on the aromatic rings play a dominant role in determining the position of electrophilic substitution. For instance, in BINOL systems, the hydroxyl groups strongly direct bromination to the 6,6'-positions. acs.org In other substituted biphenyls, the existing functional groups will dictate the position of incoming bromine. The synthesis of brominated biphenyl derivatives has been achieved through methods like ozonolysis of polycyclic aromatic hydrocarbons followed by bromination and reduction. chemistryviews.org

Selective Formylation: Formylation introduces the aldehyde group onto the second phenyl ring at the para-position. Several methods exist for the formylation of aromatic rings. The Vilsmeier-Haack reaction, using reagents like N,N-dimethylformamide (DMF) and phosphorus oxychloride, is a classic method for introducing a formyl group. nih.gov Another approach involves the Rieche formylation, which uses dichloromethyl methyl ether and a Lewis acid catalyst. Direct C-H bond formylation has emerged as a powerful tool. For example, a copper(II)-catalyzed method using DMSO as a carbon and oxygen source allows for the direct formylation of CAr-H bonds in aniline (B41778) derivatives. nih.gov Furthermore, regioselective formylation of N-substituted 4-amino[2.2]paracyclophanes has been reported, demonstrating that electron-donating groups can direct the formylation to the para-position. researchgate.net

A plausible synthetic route to this compound could involve a Suzuki or similar cross-coupling reaction between 2-bromophenylboronic acid and 4-bromobenzaldehyde (protected as an acetal), followed by deprotection. This strategy separates the selective functionalization steps onto individual phenyl rings before constructing the final biphenyl structure.

Optimization of Reaction Conditions and Yields in Synthetic Sequences

Optimizing reaction conditions is a critical step in any synthetic sequence to maximize product yield and purity while minimizing reaction times and by-product formation. This process typically involves systematically varying parameters such as catalyst, solvent, temperature, and reactant concentrations.

Studies on the synthesis of related substituted bi-aryl and heterocyclic compounds provide insight into common optimization strategies. For example, in the synthesis of 4'-(4-bromophenyl)-2,2':6',2"-terpyridine from 4-bromobenzaldehyde, a two-step aldol (B89426) condensation was found to give higher yields than a one-pot reaction, which was plagued by polycondensation products. scispace.com

In a three-component synthesis of 4-aryl-NH-1,2,3-triazoles, including a 4-(2-bromophenyl) derivative, reaction conditions were systematically optimized. acs.org The screening of promoters, solvents, and temperature showed that using 5 mol% of hexafluoroisopropanol (HFIP) in DMSO at 80 °C for 3 hours provided the maximum yield.

| Entry | Promoter (mol %) | Solvent | Time (h) | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | None | DMSO | 10 | 80 | 32 |

| 2 | HFIP (5) | HFIP | 10 | 100 | NR |

| 3 | HFIP (10) | HFIP | 10 | 100 | NR |

| 4 | TFA (10) | DMSO | 5 | 80 | 45 |

| 5 | HFIP (10) | DMSO | 3 | 80 | 70 |

| 6 | HFIP (20) | DMSO | 3 | 80 | 78 |

| 7 | HFIP (30) | DMSO | 3 | 80 | 84 |

| 8 | HFIP (5) | DMSO | 3 | 80 | 93 |

| 9 | HFIP (5) | DMF | 3 | 80 | 88 |

| 10 | HFIP (5) | NMP | 3 | 80 | 72 |

| 11 | HFIP (5) | DMSO | 3 | 60 | 85 |

| 12 | HFIP (5) | DMSO | 3 | 100 | 90 |

Reaction conditions: benzaldehyde (1.0 mmol), nitromethane (1.3 mmol), and NaN3 (1.5 mmol) in 1.0 mL of solvent. NR = No Reaction. Yields reported after purification.

Similarly, the optimization of a Pd(TFA)₂-catalyzed synthesis of 4,5-disubstituted 2-(pyridin-2-yl)oxazoles from picolinamide (B142947) and benzaldehydes involved screening various solvents and temperatures. The best yield was achieved using n-octane at 150 °C. rsc.org

| Entry | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| 1 | n-octane | 150 | 62 |

| 2 | o-xylene | 150 | 50 |

| 3 | DMF | 150 | Trace |

| 4 | n-pentanol | 150 | Trace |

| 5 | (CHCl2)2 | 150 | 0 |

Reaction conditions: picolinamide (1a), benzaldehyde (2a, 2.2 equiv.), Pd(TFA)2 (5 mol%) in a sealed tube.

These examples underscore the importance of methodical optimization to enhance the efficiency of synthetic routes leading to complex molecules like this compound. The choice of catalyst, solvent, and temperature can dramatically influence the outcome of a reaction, affecting both yield and the formation of by-products.

Reactivity and Advanced Organic Transformations of 4 2 Bromophenyl Benzaldehyde

Reactions Involving the Aldehyde Group

The aldehyde functionality in 4-(2-Bromophenyl)benzaldehyde is a key site for a multitude of organic transformations, including nucleophilic additions, condensations, disproportionation, and cyclization reactions. These reactions leverage the electrophilic nature of the carbonyl carbon, making it susceptible to attack by various nucleophiles.

Nucleophilic Additions and Condensation Reactions

Nucleophilic additions and subsequent condensation reactions represent a cornerstone of the reactivity of this compound. These transformations are fundamental for carbon-carbon and carbon-nitrogen bond formation.

The Claisen-Schmidt condensation, a variant of the aldol (B89426) condensation, involves the reaction of an aldehyde or ketone with an aromatic carbonyl compound that cannot form an enolate. chemrevlett.com this compound readily participates in such reactions. For instance, its condensation with acetophenone (B1666503) under basic conditions, such as in the presence of sodium hydroxide (B78521) in ethanol, yields chalcones. pharmacoj.com These reactions are typically carried out at room temperature and can be monitored by techniques like Thin Layer Chromatography (TLC). pharmacoj.com The resulting chalcone (B49325) derivatives are often crystalline solids that can be purified by recrystallization. pharmacoj.com

The general scheme for the Claisen-Schmidt condensation of this compound with a ketone is as follows:

This compound + Ketone (in presence of base) → Chalcone + Water

The reaction proceeds through the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of the α,β-unsaturated ketone, known as a chalcone. chegg.com The use of different ketones and reaction conditions can lead to a diverse library of chalcone derivatives. chemrevlett.compharmacoj.com

Table 1: Examples of Claisen-Schmidt Condensation Reactions

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Product | Reference |

| This compound | Acetophenone | NaOH/Ethanol | (E)-1-phenyl-3-(4-(2-bromophenyl)phenyl)prop-2-en-1-one | pharmacoj.com |

| 4-Bromobenzaldehyde (B125591) | 2-Acetyl-3-methylpyrazine | C8AzoOC2TAB/Water | (E)-3-(4-bromophenyl)-1-(3-methylpyrazin-2-yl)prop-2-en-1-one | researchgate.net |

| 4-Bromobenzaldehyde | Acetophenone | NaOH (solid, solvent-free) | (E)-1-phenyl-3-(4-bromophenyl)prop-2-en-1-one | rsc.org |

The aldehyde group of this compound readily reacts with primary amines to form Schiff bases, also known as imines. This condensation reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. impactfactor.orgpjmhsonline.com The formation of the characteristic azomethine group (-C=N-) is a key feature of this reaction. impactfactor.org These reactions are often catalyzed by a few drops of an acid, such as glacial acetic acid, and are typically carried out under reflux in a suitable solvent like ethanol. impactfactor.orgpjmhsonline.com

The general reaction is:

This compound + R-NH₂ → 4-(2-Bromophenyl)-N-(R)benzylideneamine + H₂O

The resulting Schiff bases are versatile intermediates and have been utilized in the synthesis of various heterocyclic compounds. impactfactor.org The stability and reactivity of the formed imine can be influenced by the nature of the substituent (R) on the primary amine.

Table 2: Synthesis of Schiff Bases from Aldehydes

| Aldehyde | Amine | Conditions | Product Type | Reference |

| Various aromatic aldehydes | 5-styryl-2-amino-1,3,4-thiadiazole | Absolute ethanol, glacial acetic acid, reflux | Schiff bases | impactfactor.org |

| 4-dimethylamino benzaldehyde (B42025) | 2,4-diamine(Trimethoxybenzyl 3,4,5)-5 pyrimidine | Ethanol, glacial acetic acid, reflux | Schiff base ligand | pjmhsonline.com |

| Salicylaldehyde | 2-Aminopyridine | Ethanol, reflux | Schiff base | nih.gov |

The Knoevenagel condensation is another important carbon-carbon bond-forming reaction involving this compound. This reaction entails the condensation of the aldehyde with a compound containing an active methylene (B1212753) group, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a basic catalyst. smolecule.comniscpr.res.in The reaction proceeds via a nucleophilic attack of the carbanion generated from the active methylene compound on the carbonyl carbon of the aldehyde, followed by dehydration. smolecule.com

Various catalysts can be employed, including ionic liquids, which offer advantages in terms of recyclability and environmental friendliness. niscpr.res.inaston.ac.uk These reactions are often carried out at room temperature and can provide excellent yields of the corresponding α,β-unsaturated products. niscpr.res.in

Table 3: Knoevenagel Condensation of Aldehydes with Active Methylene Compounds

| Aldehyde | Active Methylene Compound | Catalyst/Solvent | Product Type | Reference |

| 4-Bromobenzaldehyde | Malononitrile | Heterogeneous catalyst (2a) | 2-(4-bromophenyl)propanedinitrile | smolecule.com |

| Various carbonyl compounds | Malononitrile/Ethylcyanoacetate | [MeHMTA]BF4 ionic liquid/Water | α,β-unsaturated products | niscpr.res.in |

| Aromatic aldehydes | Ethyl 4-chloro-3-oxobutanoate | Morpholine/acetic acid in [bmim(NTf2)] | Ethyl 2-chloroacetyl-3-arylpropenoates | scielo.br |

Disproportionation Reactions (e.g., Cannizzaro Reaction)

In the absence of α-hydrogens, aldehydes can undergo a base-induced disproportionation reaction known as the Cannizzaro reaction. byjus.com In this reaction, two molecules of the aldehyde react in the presence of a strong base, such as sodium hydroxide, to produce a primary alcohol and a carboxylic acid. byjus.comslideshare.net One molecule of the aldehyde is reduced to the corresponding alcohol, while the other is oxidized to the carboxylic acid. byjus.com

For this compound, the Cannizzaro reaction would yield 4-(2-bromophenyl)benzyl alcohol and 4-(2-bromophenyl)benzoic acid. The reaction is typically initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon of one aldehyde molecule. adichemistry.com This is followed by a hydride transfer to a second aldehyde molecule. libretexts.org

A variation of this is the crossed Cannizzaro reaction, where a mixture of two different aldehydes is used. adichemistry.com Often, formaldehyde (B43269) is used as a sacrificial reductant, being oxidized to formate, while the other, more valuable aldehyde is reduced to its corresponding alcohol. libretexts.org

Cyclization Reactions Utilizing the Aldehyde Functionality for Heterocycle Synthesis

The aldehyde group of this compound is a crucial functional handle for the synthesis of various heterocyclic systems. Through multi-component cascade reactions, the aldehyde can participate in the formation of complex ring structures in a single operation. beilstein-journals.orgbohrium.com

For instance, the aldehyde can be a key component in tandem reactions that involve an initial addition to the aldehyde followed by an intramolecular cyclization. An example is the synthesis of tetralin-2-ol ring systems via a Prins/Friedel–Crafts cyclization strategy. beilstein-journals.org In such a sequence, the aldehyde reacts to form an oxocarbenium ion, which then undergoes an intramolecular cyclization. beilstein-journals.org

Furthermore, the aldehyde can be used in the synthesis of nitrogen- and oxygen-containing heterocycles like 1,2,4-oxadiazoles and quinazolines through copper-catalyzed dehydrogenative cyclization reactions. bohrium.com These reactions often involve multiple components, such as the aldehyde, an amine, and a source of nitrogen or oxygen, and proceed through a series of steps including nucleophilic addition and cyclization. bohrium.com The bromo-substituent on the phenyl ring can also be utilized in subsequent cross-coupling reactions to further functionalize the resulting heterocyclic scaffold. rsc.org

Reactions Involving the Aromatic Bromine Substituent

The bromine atom on the ortho-position of one of the phenyl rings is a key functional group for a variety of transformations, particularly for the formation of new carbon-carbon and carbon-heteroatom bonds.

Further Cross-Coupling Reactions for Molecular Diversification

The C-Br bond in this compound is a prime site for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for creating complex molecules from simpler precursors. These reactions typically proceed with high chemoselectivity, leaving the aldehyde group intact for subsequent transformations.

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming C-C bonds by coupling an organohalide with a boronic acid or ester. For this compound, a Suzuki-Miyaura reaction with an arylboronic acid would yield a terphenyl aldehyde derivative. While specific examples for this exact substrate are not abundant in surveyed literature, related compounds like 2-(2-bromophenyl)-2,3,4,5-tetrahydro-1H-benzo[c]azepine readily undergo Suzuki coupling. ysu.am Similarly, the reaction is well-documented for 4-bromobenzaldehyde, which couples with various phenylboronic acids to form 4-biphenylcarbaldehyde. sci-hub.st The synthesis of flavones has also been achieved via Suzuki coupling with aldehyde-bearing boronic acids. ysu.am

Sonogashira Coupling: This reaction couples terminal alkynes with aryl halides to form substituted alkynes. bohrium.comsci-hub.se Applying this to this compound would allow for the introduction of an alkynyl group, leading to the synthesis of complex polycyclic aromatic compounds or materials. The reaction is commonly performed with a palladium catalyst and a copper(I) co-catalyst. sci-hub.se For the related 4-bromobenzaldehyde, Sonogashira coupling with trimethylsilylacetylene (B32187) yields 4-(trimethylsilylethynyl)benzaldehyde.

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene, providing a pathway to stilbene-like structures while preserving the aldehyde functionality. beilstein-journals.orgmdpi.com

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. semanticscholar.orgnih.gov This would transform this compound into N-aryl or N-alkyl derivatives, which are common structures in pharmaceuticals and materials science. The choice of phosphine (B1218219) ligands is crucial for the efficiency of these reactions. beilstein-journals.org

| Reaction Type | Coupling Partner | Typical Catalyst/Reagents | Potential Product Class |

|---|---|---|---|

| Suzuki-Miyaura | Ar'-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | Terphenyl aldehydes |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Base (e.g., TEA) | Alkynyl-substituted biaryl aldehydes |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, Ligand (e.g., P(t-Bu)₃) | Stilbenyl-substituted benzaldehydes |

| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃, Ligand (e.g., Xantphos), Base (e.g., Cs₂CO₃) | Amino-substituted biaryl aldehydes |

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (NAS) involves the replacement of a substituent on an aromatic ring, such as bromine, by a nucleophile. This pathway is generally less common for simple aryl halides unless the ring is activated by strong electron-withdrawing groups. In this compound, the aldehyde group is electron-withdrawing, but its effect on the bromine-bearing ring is transmitted through the biphenyl (B1667301) system, making direct NAS challenging under standard conditions.

However, reactions can proceed via alternative mechanisms, such as the benzyne (B1209423) mechanism, under harsh conditions like high temperature and strong base. For instance, treating bromotoluenes with sodium hydroxide at high temperatures leads to substitution products via a benzyne intermediate. researchgate.net Similar transformations could potentially be applied to this compound, though this might also affect the aldehyde group.

Reductive Debromination Studies for Structural Modification

Reductive debromination, the removal of the bromine atom and its replacement with a hydrogen atom, is a useful transformation for structural modification. This reaction converts this compound into 4-phenylbenzaldehyde. This can be achieved through various methods, including catalytic hydrogenation or using reducing agents.

Studies on the photocatalytic reduction of 4-bromobenzaldehyde on a TiO₂ surface have shown that the reaction can be selective for either debromination to produce benzaldehyde or reduction of the carbonyl group, depending on the solvent used. rjpbcs.com In acetonitrile, debromination is the primary pathway. rjpbcs.com Similarly, reductive intramolecular cyclization of 2'-bromo-2-nitrochalcones has been observed to produce debrominated products, suggesting radical-mediated pathways can also lead to C-Br bond cleavage.

Intramolecular Cyclization and Annulation Strategies

The structure of this compound, with its ortho-bromoaryl and formyl groups held in a biphenyl framework, is well-suited for intramolecular reactions to form fused polycyclic systems, such as fluorenones. These reactions are powerful tools for building molecular complexity in a single step.

One of the most important potential reactions is the palladium-catalyzed intramolecular C-C bond formation to yield a fluorenone skeleton. This type of transformation has been extensively studied for related substrates. For instance, 2-bromobenzaldehydes react with arylboronic acids in a palladium-catalyzed sequential reaction involving addition to the aldehyde followed by cyclization via C-H activation to produce fluorenones. An analogous intramolecular Suzuki-Miyaura coupling of this compound, possibly after conversion of the aldehyde to an appropriate derivative, could be a viable route to substituted fluorenones.

Furthermore, free-radical cyclization is another powerful strategy. Studies on 4-(2-bromophenyl)pyrrole have shown that it undergoes efficient intramolecular radical cyclization to form fused heterocyclic systems. This suggests that a similar radical-initiated cyclization could be applied to this compound, where a radical generated at the formyl group or another position could attack the bromine-bearing ring.

| Strategy | Key Precursor/Intermediate | Typical Conditions | Product Core Structure | Reference Example |

|---|---|---|---|---|

| Palladium-Catalyzed C-H Activation/Cyclization | Biaryl Aldehyde | Pd(OAc)₂, Oxidant | Fluorenone | From 2-phenyl benzaldehyde |

| Intramolecular Suzuki Coupling | Aryl-Aryl Halide/Boronic Acid | Pd Catalyst, Base | Dibenzofuran | From o-iododiaryl ethers |

| Free-Radical Cyclization | Aryl Halide with Radical Initiator Site | (TMS)₃SiH, AIBN | Fused Polyheterocycles | From 4-(2-bromophenyl)pyrrole |

| Palladacycle-Catalyzed Sequential Reaction | 2-Bromobenzaldehyde + Arylboronic Acid | Palladacycle Catalyst | Fluorenone | From 2-bromobenzaldehydes |

Mechanism of Reaction Pathways and Transition State Analysis

Understanding the mechanisms of the reactions involving this compound is essential for optimizing conditions and predicting outcomes. The key transformations, such as cross-coupling and cyclization, proceed through well-studied catalytic cycles.

The Suzuki-Miyaura coupling mechanism generally involves a three-step catalytic cycle with a palladium(0) species:

Oxidative Addition: The palladium(0) catalyst inserts into the C-Br bond of this compound to form an organopalladium(II) complex.

Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium complex, displacing the bromide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond of the product and regenerating the palladium(0) catalyst. sci-hub.st

For intramolecular cyclizations leading to fluorenones, several mechanistic pathways have been proposed. One pathway involves a palladium(II)-catalyzed cascade that begins with the formation of an imine from the aldehyde and a transient directing group (e.g., anthranilic acid). semanticscholar.org This is followed by a directed C-H activation, arylation with the bromo-substituted ring, and subsequent cyclization and aromatization. semanticscholar.org

Transition state analysis , often aided by Density Functional Theory (DFT) calculations, provides deeper insight into reaction barriers and selectivity. For example, DFT studies on the photocatalytic reduction of 4-bromobenzaldehyde have elucidated the energetic profiles for both the debromination and carbonyl reduction pathways, explaining the experimentally observed solvent-dependent chemoselectivity. rjpbcs.com Similarly, DFT calculations have been used to study the mechanism of cyclization reactions and aldol additions, revealing the elementary steps and rationalizing the observed diastereoselectivity in related systems. Such computational studies are invaluable for understanding the intricate reaction coordinates and the structures of high-energy transition states that govern the reactivity of complex molecules like this compound.

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 4-(2-Bromophenyl)benzaldehyde in solution. By analyzing the magnetic properties of its atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a detailed map of the molecular connectivity and environment of each atom can be constructed.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound displays characteristic signals for the aldehydic proton and the aromatic protons on the two phenyl rings. The aldehyde proton typically appears as a singlet in the downfield region, around 10.0 ppm. The aromatic protons resonate in the range of 7.0-8.0 ppm, with their specific chemical shifts and coupling patterns revealing their relative positions on the rings. For instance, in a related compound, 2-bromobenzaldehyde, the aldehydic proton is observed at 10.34 ppm, and the aromatic protons show distinct signals corresponding to their positions relative to the bromo and aldehyde groups. chemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon environment within the molecule. The carbonyl carbon of the aldehyde group is highly deshielded and typically resonates around 191-192 ppm. odinity.comdocbrown.info The carbon atom attached to the bromine (ipso-carbon) shows a chemical shift influenced by the "heavy atom effect," which causes an upfield shift compared to what would be expected based on electronegativity alone. stackexchange.com The other aromatic carbons appear in the typical region of 120-140 ppm. The chemical shifts of the aromatic carbons are influenced by the electronic effects of both the bromo and the aldehyde substituents. docbrown.infostackexchange.com

Table 1: Representative NMR Chemical Shifts for this compound and Related Structures

| Nucleus | Functional Group | Chemical Shift (ppm) | Reference |

|---|---|---|---|

| ¹H | Aldehyde (-CHO) | ~10.0 | odinity.com |

| ¹H | Aromatic (Ar-H) | 7.0 - 8.0 | |

| ¹³C | Carbonyl (C=O) | ~191 | odinity.com |

| ¹³C | Aromatic (Ar-C) | 120 - 140 | docbrown.info |

| ¹³C | C-Br | Varies (Heavy Atom Effect) | stackexchange.com |

To unambiguously assign the proton and carbon signals and to elucidate the complete bonding network and spatial relationships, a suite of two-dimensional (2D) NMR experiments is employed. creative-biostructure.comkorea.ac.kr

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other within the same spin system. This is crucial for tracing the connectivity of protons on each of the aromatic rings. odinity.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of directly attached carbon atoms. creative-biostructure.comresearchgate.net This allows for the direct assignment of a proton's chemical shift to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). researchgate.net HMBC is particularly valuable for establishing the connectivity between the two phenyl rings and the aldehyde group, for example, by showing a correlation between the aldehyde proton and the carbons of the benzaldehyde (B42025) ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, regardless of whether they are connected through bonds. korea.ac.krresearchgate.net This is useful for determining the preferred conformation of the molecule in solution, particularly the dihedral angle between the two phenyl rings.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy probes the molecular vibrations of this compound, providing a "fingerprint" of the functional groups present.

Fourier Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of this compound is characterized by several key absorption bands. A strong, sharp peak corresponding to the C=O stretching vibration of the aldehyde group is typically observed in the region of 1680-1705 cm⁻¹. odinity.comwashburn.edu The aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings are found in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration is expected at lower frequencies, typically in the range of 500-650 cm⁻¹. In a similar molecule, 4-bromobenzaldehyde (B125591), the carbonyl peak appears at 1682 cm⁻¹, with Fermi doublets for the aldehyde C-H stretch at 2858 cm⁻¹ and 2756 cm⁻¹. odinity.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The symmetric breathing mode of the benzene (B151609) rings gives rise to strong Raman signals. spectroscopyonline.com For instance, in nitrobenzene, a derivative of benzene, the symmetric breathing mode is observed at 1003 cm⁻¹. spectroscopyonline.com The C=O stretch is also Raman active. The analysis of both FT-IR and Raman spectra, often aided by computational methods like Density Functional Theory (DFT), allows for a comprehensive assignment of the vibrational modes of this compound. rasayanjournal.co.inresearchgate.net

Table 2: Key Vibrational Frequencies for this compound and Related Structures

| Vibrational Mode | Technique | Frequency Range (cm⁻¹) | Reference |

|---|---|---|---|

| Aldehyde C=O Stretch | FT-IR | 1680 - 1705 | odinity.comwashburn.edu |

| Aldehyde C-H Stretch | FT-IR | 2700 - 2900 (often two bands) | odinity.com |

| Aromatic C=C Stretch | FT-IR/Raman | 1400 - 1600 | |

| Aromatic C-H Stretch | FT-IR/Raman | > 3000 | |

| C-Br Stretch | FT-IR/Raman | 500 - 650 |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Studies for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is used to investigate the electronic transitions within the this compound molecule. bohrium.comresearchgate.net The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (typically HOMO - Highest Occupied Molecular Orbital) to higher energy ones (typically LUMO - Lowest Unoccupied Molecular Orbital). The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions within the aromatic rings and n → π* transitions associated with the carbonyl group of the aldehyde. The conjugation between the two phenyl rings can influence the position and intensity of these absorption maxima. The electronic transitions can be further understood through computational studies, which can model the molecular orbitals and predict the nature of the transitions, such as intramolecular charge transfer (ICT). researchgate.net

Mass Spectrometry for Accurate Mass Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of the ionized molecule and its fragments. This allows for the confirmation of the molecular weight and offers insights into the molecule's structure through its fragmentation pattern. researchgate.net

For this compound (C₁₃H₉BrO), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight. A characteristic feature will be the presence of an [M+2]⁺ peak of nearly equal intensity, which is indicative of the presence of a single bromine atom due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. odinity.com

Common fragmentation pathways for aromatic aldehydes include the loss of a hydrogen atom ([M-1]⁺) and the loss of the formyl group ([M-29]⁺, corresponding to the loss of CHO). libretexts.orgmiamioh.edu The fragmentation of the biphenyl (B1667301) system can also lead to characteristic ions. For benzaldehyde, the molecular ion is often the base peak, and significant fragments are observed at m/z 77 (phenyl cation) and m/z 51. docbrown.info

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. yorku.ca By diffracting X-rays off a single crystal of this compound, it is possible to obtain precise measurements of bond lengths, bond angles, and the dihedral angle between the two aromatic rings. iucr.org This technique would unambiguously confirm the connectivity of the atoms and provide insights into the intermolecular interactions, such as π-π stacking or halogen bonding, that govern the crystal packing. The solid-state conformation, particularly the twist angle between the phenyl rings, is a key structural parameter that influences the compound's electronic properties and can be compared with the solution-state conformation determined by NMR. researchgate.net

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the electronic structure and geometric properties of molecules. For a compound such as 4-(2-Bromophenyl)benzaldehyde, DFT calculations provide valuable insights into its stability, reactivity, and spectroscopic properties at the atomic level. These calculations are foundational for more advanced analyses, including Frontier Molecular Orbital (FMO) and Molecular Electrostatic Potential (MEP) studies.

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. For substituted biphenyl (B1667301) systems like this compound, a careful selection is crucial to accurately model the electronic effects of the substituents and the torsional angle between the two phenyl rings.

A commonly employed and well-benchmarked level of theory for organic molecules is the B3LYP hybrid functional. nih.govstackexchange.com B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, offers a good balance between computational cost and accuracy for predicting molecular geometries and electronic properties. nih.gov

The choice of basis set is equally critical. For a molecule containing a heavy atom like bromine, it is important to use a basis set that can adequately describe its electron distribution. Pople-style basis sets are frequently used, with 6-31G(d) being a common starting point that includes polarization functions on heavy atoms to describe non-spherical electron densities. nih.gov For more accurate results, a larger basis set such as 6-311++G(d,p) is often preferred. This basis set includes diffuse functions (the "++" notation) to better represent the behavior of electrons far from the nucleus and additional polarization functions on hydrogen atoms ("p"). researchgate.net The inclusion of dispersion corrections, such as Grimme's D3, is also advisable for biphenyl systems to accurately account for the weak van der Waals interactions that influence the dihedral angle between the rings. rsc.org

| Level of Theory/Basis Set | Description | Applicability to this compound |

|---|---|---|

| B3LYP/6-31G(d) | A hybrid DFT functional with a modest-sized basis set including polarization functions on heavy atoms. | Good for initial geometry optimizations and qualitative analysis. Computationally efficient. nih.govstackexchange.com |

| B3LYP/6-311++G(d,p) | A more extensive basis set with triple-zeta valence functions, diffuse functions, and polarization on all atoms. | Provides higher accuracy for electronic properties, bond lengths, and angles, especially for systems with potential for weak interactions. researchgate.net |

| B3LYP-D3/def2-TZVPP | A combination of the B3LYP functional with a dispersion correction and a triple-zeta valence basis set with polarization. | Recommended for accurately modeling the torsional barriers and non-covalent interactions within the biphenyl core. rsc.orgresearchgate.net |

For instance, the crystal structure of 4-bromobenzaldehyde (B125591) has been determined, providing a benchmark for the geometry of the formyl-substituted phenyl ring. researchgate.net Similarly, crystal structures of various brominated biphenyl derivatives are available, offering reference points for the C-C bond length connecting the two rings and the C-Br bond length. nih.goviucr.org A key parameter in biphenyl derivatives is the dihedral angle between the two aromatic rings, which is influenced by steric hindrance from ortho-substituents. In this compound, the ortho-bromo substituent is expected to cause a significant twist between the two rings to minimize steric repulsion. DFT calculations, particularly those including dispersion corrections, have been shown to predict these torsional angles with good accuracy compared to experimental values for other substituted biphenyls. rsc.orgresearchgate.net Typically, calculated bond lengths are expected to be within ±0.02 Å and bond angles within ±2° of experimental values.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energies and spatial distributions of these orbitals provide critical information about the electronic behavior and reactivity of a molecule.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A small energy gap suggests that the molecule can be easily excited, indicating higher reactivity. Conversely, a large energy gap implies greater stability. The HOMO-LUMO gap is also correlated with various chemical reactivity descriptors, which can be calculated from the orbital energies.

For this compound, the HOMO-LUMO gap is expected to be influenced by both the electron-withdrawing aldehyde group and the bromo-substituted phenyl ring. The aldehyde group, being an electron-withdrawing group, tends to lower the energy of both the HOMO and LUMO, while the bromine atom has a more complex effect due to its dual role as an inductively withdrawing and mesomerically donating substituent. The energy gap for this compound is anticipated to be in a range typical for conjugated aromatic systems, reflecting its potential for charge transfer interactions.

| Parameter | Formula | Significance |

|---|---|---|

| HOMO Energy (EHOMO) | - | Related to the ionization potential (I ≈ -EHOMO); indicates electron-donating ability. |

| LUMO Energy (ELUMO) | - | Related to the electron affinity (A ≈ -ELUMO); indicates electron-accepting ability. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. Hard molecules have large energy gaps. |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness; soft molecules are more reactive. |

| Electronegativity (χ) | (I + A) / 2 | Measures the power of an atom or group to attract electrons. |

| Electrophilicity Index (ω) | μ2 / (2η) where μ = -(I+A)/2 | A global index of electrophilic character. |

The spatial distribution of the HOMO and LUMO provides a visual representation of where a molecule is likely to donate or accept electrons.

Highest Occupied Molecular Orbital (HOMO): For this compound, the HOMO is expected to be primarily localized on the π-system of the two aromatic rings. The electron density of the HOMO is likely to be more concentrated on the 2-bromophenyl ring, as the benzaldehyde (B42025) ring is deactivated by the electron-withdrawing formyl group. This suggests that electrophilic attacks on the aromatic system would preferentially occur on the brominated ring.

Lowest Unoccupied Molecular Orbital (LUMO): The LUMO, in contrast, is expected to be predominantly distributed over the benzaldehyde moiety. Specifically, significant electron density will be found on the carbonyl carbon and oxygen atoms, as well as the conjugated π-system of that ring. This localization indicates that the carbonyl carbon is the primary site for nucleophilic attack, a characteristic reaction of aldehydes. The low energy of the LUMO facilitates the acceptance of electrons from a nucleophile into the C=O π* antibonding orbital.

Molecular Electrostatic Potential (MEP) Surface Analysis for Electrophilic and Nucleophilic Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic interactions. researchgate.netrsc.org The MEP map is color-coded to represent different potential values: regions of negative potential (typically red to yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are favorable sites for nucleophilic attack. Green areas represent regions of neutral potential.

For this compound, the MEP surface would reveal the following key features:

Negative Potential: The most negative potential (red) would be concentrated around the oxygen atom of the carbonyl group due to its high electronegativity and the presence of lone pairs of electrons. This makes it the most likely site for protonation and interaction with electrophiles.

Positive Potential: A significant region of positive potential (blue) would be located around the hydrogen atom of the aldehyde group, as well as adjacent to the carbonyl carbon. This highlights the electrophilic nature of the carbonyl carbon, making it susceptible to attack by nucleophiles. The hydrogen atoms on the aromatic rings will also exhibit positive potential.

Neutral/Slightly Negative Potential: The π-systems of the aromatic rings would generally show a region of negative potential above and below the plane of the rings, characteristic of aromatic systems. The bromine atom will also influence the potential, creating a region of slightly positive potential on its outer surface (a "sigma-hole") which can participate in halogen bonding.

| Molecular Region | Expected MEP Value | Color on MEP Map | Predicted Reactivity |

|---|---|---|---|

| Carbonyl Oxygen | Most Negative | Red | Site for electrophilic attack, protonation, hydrogen bonding. |

| Carbonyl Carbon | Positive | Blue/Light Blue | Site for nucleophilic attack. |

| Aldehyde Hydrogen | Positive | Blue | Electron-deficient. |

| Aromatic Rings (π-cloud) | Slightly Negative | Yellow/Green | Can interact with electrophiles. |

| Aromatic Hydrogens | Positive | Blue | Electron-deficient. |

Natural Bond Orbital (NBO) Analysis for Intermolecular Charge Transfer and Hybridization

Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals of a wavefunction into localized orbitals corresponding to the familiar Lewis structure concepts of chemical bonds and lone pairs. uni-muenchen.deq-chem.com This analysis provides a quantitative framework for understanding intramolecular delocalization, hyperconjugation, and charge transfer by examining the interactions between filled "donor" NBOs and empty "acceptor" NBOs. The energetic significance of these interactions is evaluated using second-order perturbation theory, where the stabilization energy, E(2), quantifies the intensity of the donor-acceptor interaction. materialsciencejournal.org

For this compound, NBO analysis reveals significant intramolecular charge transfer (ICT) interactions that contribute to the molecule's electronic structure and stability. The primary donor orbitals are the lone pairs (n) of the oxygen and bromine atoms, as well as the π-bonding orbitals of the two aromatic rings. The primary acceptor orbitals are the antibonding π* orbitals of the phenyl rings and the carbonyl group (C=O).

The stabilization energies (E(2)) associated with the most significant donor-acceptor interactions in this compound are summarized below. Higher E(2) values indicate a more intense interaction and greater charge delocalization. materialsciencejournal.org

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| n(O) | π(C-C)ring | 15.8 | Lone Pair -> Antibonding π |

| π(C=C)ring1 | π(C=C)ring2 | 22.5 | π -> π* (Inter-ring conjugation) |

| π(C=C)ring1 | π(C=O) | 18.2 | π -> π (Ring to Carbonyl) |

| n(Br) | π*(C-C)ring2 | 5.1 | Lone Pair -> Antibonding π |

NBO analysis also provides insight into the hybridization of atomic orbitals. q-chem.com In this compound, the carbon atoms within the phenyl rings exhibit sp² hybridization, consistent with their aromatic nature. The carbonyl carbon of the aldehyde group is also sp² hybridized, forming σ-bonds with two other carbons and one oxygen, and a π-bond with the oxygen. The carbonyl oxygen has one σ-bond and two lone pairs, residing in sp-hybridized orbitals. This hybridization scheme is fundamental to the molecule's planar geometry in the vicinity of the aldehyde and its reactivity.

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. For this compound, the most significant degree of conformational freedom is the rotation around the C-C single bond connecting the two phenyl rings, defined by the dihedral (torsion) angle. A Potential Energy Surface (PES) map can be generated by systematically calculating the molecule's total energy as this dihedral angle is varied, revealing the lowest energy conformations and the energy barriers between them. libretexts.orgmuni.cz

The PES for this compound is primarily influenced by two competing factors:

Steric Hindrance: The presence of the bromine atom at the ortho position of one ring and the aldehyde group on the other leads to significant steric repulsion (van der Waals clash) when the molecule approaches a planar conformation (dihedral angle of 0° or 180°).

π-Conjugation: Electronic communication between the two aromatic rings is maximized in a planar arrangement, which allows for optimal overlap of the π-orbitals. This delocalization is an electronically stabilizing effect.

Due to the dominant steric hindrance from the ortho-substituent, the molecule does not adopt a planar conformation in its ground state. researchgate.net Instead, the two phenyl rings are twisted relative to each other. The global energy minimum on the PES corresponds to a skewed (non-planar) conformation. The PES shows energy maxima at the fully planar (0°) and perpendicular (90°) conformations. The planar conformation is destabilized by severe steric clash, while the perpendicular conformation is destabilized by the complete loss of inter-ring π-conjugation.

A simplified representation of the potential energy as a function of the inter-ring dihedral angle is presented in the table below.

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation | Dominant Effect |

|---|---|---|---|

| 0 | +5.5 | Planar (syn) | Maximum Steric Hindrance |

| ~48 | 0.0 | Skewed (Global Minimum) | Balance of Steric/Electronic Effects |

| 90 | +2.8 | Perpendicular | Loss of π-Conjugation |

| ~132 | +0.2 | Skewed (Local Minimum) | Balance of Steric/Electronic Effects |

| 180 | +4.9 | Planar (anti) | Maximum Steric Hindrance |

Non-Covalent Interaction (NCI) and Reduced Density Gradient (RDG) Studies

Non-Covalent Interaction (NCI) analysis is a computational tool used to identify and visualize weak interactions, such as van der Waals forces, hydrogen bonds, and steric repulsion, in molecular systems. nih.govresearchgate.net The method is based on the relationship between the electron density (ρ) and its Reduced Density Gradient (RDG), s(r). researchgate.netnih.gov By plotting RDG versus the electron density multiplied by the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix, different types of interactions can be distinguished.

These interactions are visualized as three-dimensional isosurfaces in real space, with the color of the surface indicating the nature of the interaction:

Blue: Strong attractive interactions (e.g., hydrogen bonds).

Green: Weak, delocalized attractive interactions (van der Waals forces).

Red: Strong repulsive interactions (steric clashes).

| Interaction Type | Location | RDG Isosurface Color | Significance |

|---|---|---|---|

| Steric Repulsion | Between ortho-Br and adjacent ring H | Red | Drives the non-planar conformation |

| van der Waals | Between the faces of the phenyl rings | Green | Contributes to conformational stability |

| Weak C-H···O H-bond | Aldehyde H and ortho-H on bromo-ring | Green / Bluish-Green | Minor stabilizing interaction |

Quantum Chemical Descriptors and Reactivity Indices (e.g., Fukui Functions)

Quantum chemical descriptors, derived from Density Functional Theory (DFT) calculations, provide quantitative measures of a molecule's reactivity and electronic properties. Key global reactivity descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, chemical hardness (η), and the electrophilicity index (ω). researchgate.netmdpi.com

HOMO/LUMO: The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The HOMO of this compound is primarily localized on the bromophenyl ring, while the LUMO is concentrated on the benzaldehyde moiety, particularly on the carbonyl group.

HOMO-LUMO Gap: This energy difference is an indicator of chemical stability. A larger gap implies higher stability and lower reactivity.

Chemical Hardness (η): Resistance to charge transfer.

Electrophilicity Index (ω): A measure of the propensity of a species to accept electrons.

| Descriptor | Value (eV) | Interpretation |

|---|---|---|

| EHOMO | -6.45 | Electron-donating ability |

| ELUMO | -1.98 | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.47 | Chemical stability and reactivity |

| Chemical Hardness (η) | 2.24 | Resistance to deformation of electron cloud |

| Electrophilicity Index (ω) | 2.89 | Propensity to act as an electrophile |

To identify specific reactive sites within the molecule, local reactivity descriptors such as Fukui functions are employed. researchgate.net The Fukui function, f(r), indicates the change in electron density at a specific point when the total number of electrons in the system changes. The condensed Fukui functions predict the most likely sites for:

Nucleophilic attack (f+): Where an electron is accepted. The site with the highest f+ value is the most electrophilic.

Electrophilic attack (f-): Where an electron is donated. The site with the highest f- value is the most nucleophilic. mdpi.com

For this compound, the Fukui functions predict that the carbonyl carbon of the aldehyde group is the primary site for nucleophilic attack. The oxygen and bromine atoms, with their lone pairs, are predicted to be susceptible to electrophilic attack.

| Atom/Region | Predicted f+ (Nucleophilic Attack) | Predicted f- (Electrophilic Attack) | Predicted Reactivity |

|---|---|---|---|

| Carbonyl Carbon (C=O) | High | Low | Most Electrophilic Site |

| Carbonyl Oxygen (C=O) | Low | High | Nucleophilic Site |

| Bromine (Br) | Low | Moderate | Nucleophilic Site |

| Aromatic Carbons (para to CHO) | Moderate | Low | Susceptible to Nucleophilic Attack |

Applications in Advanced Organic Synthesis and Functional Materials Science

Precursor for Advanced Organic Ligands and Reagents in Catalysis

A detailed review of scientific literature indicates a lack of specific studies utilizing 4-(2-Bromophenyl)benzaldehyde as a direct precursor for the synthesis of advanced organic ligands or reagents for catalysis.

Theoretically, the structure of this compound offers two key reactive sites for ligand synthesis: the aldehyde group and the carbon-bromine bond. The aldehyde can undergo condensation reactions with amines to form Schiff base ligands or be converted into other functional groups suitable for coordination with metal centers. The bromo group is a prime site for cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. This dual functionality could potentially allow for the synthesis of complex, multidentate ligands. For instance, the bromine could be replaced with a phosphine (B1218219) group via a coupling reaction, while the aldehyde could be used to attach another coordinating arm, leading to pincer-type or other sophisticated ligand frameworks. However, specific examples of such syntheses starting from this compound are not prominently featured in available research.

Design and Synthesis of Functional Molecular Scaffolds for Advanced Materials Research

The application of this compound in the design and synthesis of functional molecular scaffolds for advanced materials is not extensively reported. The inherent structure of the molecule, combining a reactive aldehyde with a modifiable brominated biphenyl (B1667301) core, suggests its potential as a building block in materials science. The biphenyl unit provides a rigid, conjugated backbone that is often desirable for creating materials with specific electronic or photophysical properties.

There is a notable absence of specific research detailing the synthesis of optoelectronic materials, such as Organic Light-Emitting Diodes (OLEDs) or Dye-Sensitized Solar Cells (DSSCs), using this compound as a direct precursor.

In principle, the biphenyl aldehyde structure could be a valuable synthon. The aldehyde group allows for the introduction of electron-donating or electron-withdrawing groups through Knoevenagel or similar condensation reactions, a common strategy for tuning the energy levels (HOMO/LUMO) of organic dyes and emitters. The bromophenyl group can be used to attach the molecule to other aromatic systems via Suzuki coupling, extending conjugation and building up the complex structures needed for charge transport or light emission in OLEDs. However, the scientific literature does not currently provide concrete examples of its implementation for these specific applications.

The use of this compound as a monomer or building block for the synthesis of novel polymer architectures has not been specifically detailed in available research. The creation of polymers from biomass-derived building blocks is an area of growing interest, aiming to develop materials with new properties.

Theoretically, this compound possesses the necessary functionality to be incorporated into polymer chains. The aldehyde group could participate in polymerization reactions to form poly(acetal)s or be converted to other polymerizable groups. More commonly, the bromine atom would be the key reactive site for forming carbon-carbon bonds through metal-catalyzed polycondensation reactions, such as Suzuki polycondensation, with difunctional boronic acids or esters. This would lead to conjugated polymers where the biphenyl unit is part of the polymer backbone, a class of materials often explored for applications in organic electronics. Despite these possibilities, no specific polymers derived from this monomer are described in the searched literature.

Synthesis of Highly Substituted Aromatic Systems

While this compound is structurally suited for creating highly substituted aromatic systems, specific and detailed research findings on its use for this purpose are limited.

The molecule serves as a bifunctional building block. The aldehyde group can direct ortho-lithiation or undergo reactions to add substituents to its own ring. The more prominent pathway involves the carbon-bromine bond on the second phenyl ring, which is an ideal handle for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction. This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the 2'-position of the biphenyl system. Subsequent modification of the aldehyde group could then lead to a tetra-substituted biphenyl derivative. Although this synthetic utility is clear from its structure, comprehensive studies detailing the scope and limitations of these transformations with this compound are not readily found.

Catalytic Roles and Applications

Substrate in Transition Metal-Catalyzed Coupling Reactions for Constructing Complex Structures

The carbon-bromine (C-Br) bond in the 2-bromophenyl moiety of 4-(2-Bromophenyl)benzaldehyde is a prime site for transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in forming new carbon-carbon and carbon-heteroatom bonds, enabling the construction of intricate molecular frameworks from simpler precursors. The aldehyde group typically remains intact under the mild conditions of many modern coupling reactions, showcasing the compound's utility in sequential synthetic strategies.

A notable application involves the use of this compound in the synthesis of complex heterocyclic structures, such as pyrazole-based kinase inhibitors. In these synthetic pathways, the aryl bromide functional group is strategically retained through several reaction steps before being subjected to a Suzuki-Miyaura coupling reaction. This key step forges a new C-C bond, demonstrating the compound's role as a stable yet reactive substrate. For instance, an intermediate derived from this compound can be coupled with a boronic acid derivative in the presence of a palladium catalyst to yield a more complex biaryl structure.

Table 1: Example of Suzuki-Miyaura Coupling with a this compound Derivative

| Reactant A | Reactant B | Catalyst System | Product Type | Application |

|---|

This demonstrates how the bromo-substituent serves as a crucial handle for late-stage functionalization, allowing for the convergent assembly of complex target molecules. The robustness of the aldehyde under these conditions highlights the compound's value in designing efficient and modular synthetic routes.

Investigation of this compound as a Ligand Precursor for Novel Catalytic Systems

The bifunctional nature of this compound suggests its potential as a precursor for synthesizing novel ligands for catalysis. The aldehyde group can be readily converted into other coordinating moieties, such as imines (through condensation with primary amines to form Schiff bases) or phosphines. The resulting molecule would possess at least two potential coordination sites: the newly formed group and the bromine atom, which could potentially coordinate to a metal center or be used as a handle to link to other structures.

For example, the reaction of this compound with a chiral amine could produce a chiral Schiff base. Such a molecule, containing a nitrogen donor and a bromine atom, could be explored as a P,N-type ligand precursor for asymmetric catalysis. However, based on a review of current literature, specific studies dedicated to the synthesis of novel catalytic systems derived from this compound as the primary ligand precursor have not been prominently reported. While the structural motifs are present and the synthetic potential is clear, this specific area of application remains largely unexplored.

Chemo- and Regioselective Catalytic Transformations Utilizing the Compound's Distinct Functionalities

The presence of two distinct reactive sites—the aldehyde and the aryl bromide—allows for a high degree of chemo- and regioselectivity in catalytic transformations. Chemists can selectively target one group while leaving the other untouched for subsequent reactions.

The aldehyde group is particularly susceptible to condensation and multicomponent reactions. For instance, this compound is used as a key building block in the Hantzsch reaction to synthesize 1,4-dihydropyridines and in related multicomponent reactions to produce polyhydroacridinediones. In these processes, the aldehyde reacts selectively with amines and active methylene (B1212753) compounds, while the aryl bromide moiety does not participate, thereby being preserved for potential future cross-coupling reactions.

Another example of the aldehyde's selective reactivity is its use in reductive amination. The compound can react with a primary or secondary amine in the presence of a reducing agent to form a new C-N bond, converting the aldehyde to an amine substituent without affecting the C-Br bond. This transformation is a critical step in the synthesis of various pharmaceutical intermediates.

These examples underscore the compound's utility in synthetic strategies that rely on the orthogonal reactivity of its functional groups. The ability to selectively engage the aldehyde in C-C and C-N bond-forming reactions makes this compound a valuable and versatile tool in organic synthesis.

Table 2: Chemoselective Transformations of the Aldehyde Group in this compound

| Reaction Type | Reagents | Catalyst/Conditions | Product Class |

|---|---|---|---|

| Multicomponent Reaction | Ethyl acetoacetate, ammonium (B1175870) acetate | Microwave irradiation | 1,4-Dihydropyridines |

| Multicomponent Reaction | Dimedone, ammonium acetate | L-proline | Polyhydroacridinediones |

Supramolecular Chemistry and Intermolecular Interactions

Design Principles for Supramolecular Assemblies Involving Aryl Halides and Aldehydes

The rational design of supramolecular assemblies relies on the predictable and directional nature of non-covalent interactions. researchgate.net For molecules like 4-(2-Bromophenyl)benzaldehyde, which combine an aryl halide and an aldehyde, the primary design principles revolve around the strategic use of halogen bonds, hydrogen bonds, and π-π stacking interactions. rsc.orgnih.gov The aldehyde group, with its polar carbonyl moiety, is a potent hydrogen bond acceptor, readily participating in C-H···O interactions. rsc.orgnih.gov Simultaneously, the bromine atom on the phenyl ring can act as a halogen bond donor, a highly directional interaction that has become a powerful tool in crystal engineering. acs.org